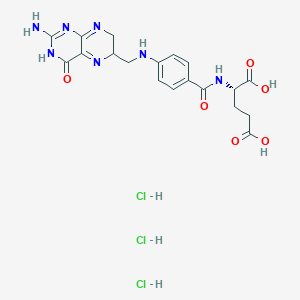
(6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride) is a derivative of folic acid, a vital B-vitamin necessary for numerous biological processes. This compound is a reduced form of folic acid and plays a crucial role in the synthesis of nucleic acids and amino acids. It is often used in biochemical research and clinical applications due to its involvement in cellular metabolism and its potential therapeutic benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of (6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride) typically involves the reduction of folic acid. One common method includes the use of reducing agents such as sodium borohydride or catalytic hydrogenation. The reaction is carried out in an aqueous or alcoholic medium under controlled temperature and pH conditions to ensure the selective reduction of the pteridine ring system.
Industrial Production Methods: Industrial production of (6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride) often involves large-scale catalytic hydrogenation processes. The use of palladium or platinum catalysts is common, and the reaction is conducted under high pressure and temperature to achieve efficient conversion. The product is then purified through crystallization or chromatography techniques to obtain the desired hydrochloride salt.
Types of Reactions:
Oxidation: (6R,S)-5,6,7,8-Tetrahydrofolic Acid can undergo oxidation to form dihydrofolic acid or folic acid.
Reduction: It can be further reduced to form more reduced derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the pteridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products:
Oxidation Products: Dihydrofolic acid, folic acid.
Reduction Products: More reduced forms of tetrahydrofolic acid.
Substitution Products: Derivatives with substituted groups on the pteridine ring.
Aplicaciones Científicas De Investigación
(6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Plays a role in studies of cellular metabolism, particularly in the synthesis of nucleotides and amino acids.
Medicine: Investigated for its potential therapeutic effects in treating conditions related to folate deficiency, such as anemia and certain types of cancer.
Industry: Utilized in the production of pharmaceuticals and as a fortifying agent in food products.
Mecanismo De Acción
The mechanism of action of (6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride) involves its role as a cofactor in various enzymatic reactions. It participates in the transfer of one-carbon units in the synthesis of nucleotides and amino acids. The compound interacts with enzymes such as thymidylate synthase and methionine synthase, facilitating the conversion of substrates into essential biomolecules. This activity is crucial for DNA synthesis and repair, as well as for the regulation of homocysteine levels in the body.
Comparación Con Compuestos Similares
Dihydrofolic Acid: An intermediate in the reduction of folic acid to tetrahydrofolic acid.
5-Methyltetrahydrofolate: A biologically active form of folate involved in methylation reactions.
5-Formyltetrahydrofolate: Another reduced form of folate with distinct biological functions.
Uniqueness: (6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride) is unique due to its specific role in the reduction of folic acid and its involvement in critical biochemical pathways. Unlike other forms of folate, it is directly involved in the synthesis of nucleotides and amino acids, making it indispensable for cellular metabolism and growth.
Propiedades
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-6,7-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O6.3ClH/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;;;/h1-4,11-12,21H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);3*1H/t11?,12-;;;/m0.../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSBUMDMTVSGRA-WMBFYOGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C2C(=O)NC(=NC2=N1)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(N=C2C(=O)NC(=NC2=N1)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl3N7O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













